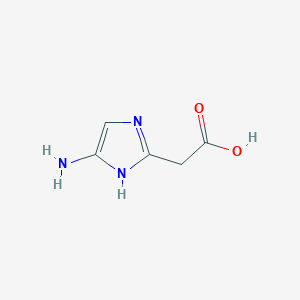2-(5-amino-1H-imidazol-2-yl)acetic acid
CAS No.:
Cat. No.: VC17468108
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H7N3O2 |
|---|---|
| Molecular Weight | 141.13 g/mol |
| IUPAC Name | 2-(5-amino-1H-imidazol-2-yl)acetic acid |
| Standard InChI | InChI=1S/C5H7N3O2/c6-3-2-7-4(8-3)1-5(9)10/h2H,1,6H2,(H,7,8)(H,9,10) |
| Standard InChI Key | PVECKOVRCWMJSB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC(=N1)CC(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
2-(5-Amino-1H-imidazol-2-yl)acetic acid is systematically named according to IUPAC guidelines. Alternative designations include:
The compound’s structure features a planar imidazole ring with a carboxylmethyl group at C2 and an amino substituent at C5 (Figure 1). Tautomerism between 1H- and 3H-imidazole forms is possible but stabilized by the acetic acid group’s electron-withdrawing effects .
Table 1: Key Identifiers of 2-(5-Amino-1H-imidazol-2-yl)acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 141.13 g/mol |
| CAS Number | 13726-60-8 |
| PubChem CID | 10219481 |
Crystallographic and Conformational Analysis
While direct crystallographic data for this compound is limited, studies on analogous imidazole-acetic acid derivatives reveal key insights. For example, {[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid (CAS 851468-02-5) adopts a nearly planar conformation, with the thioacetic acid group rotated 12.7° relative to the imidazole plane. Similar geometry is anticipated for 2-(5-amino-1H-imidazol-2-yl)acetic acid, with intramolecular hydrogen bonding between the amino and carboxyl groups likely influencing stability .
Synthesis and Optimization
Primary Synthetic Route
The most efficient synthesis reported involves a two-step procedure starting from iminodiacetic acid precursors :
-
Cyclization: Treatment of iminodiacetic acid with trifluoroacetic anhydride () in acetic anhydride generates a cyclic anhydride intermediate.
-
Ring Opening: Reaction with histidine derivatives in dimethylformamide () yields the target compound.
Table 2: Optimal Reaction Conditions for Synthesis
| Parameter | Value |
|---|---|
| Temperature | 100°C |
| Time | 72 hours |
| Catalyst | Barium carbonate |
| Solvent | Water |
| Yield | 55% |
Notably, substituting barium carbonate with other bases (e.g., sodium hydroxide) reduces yield to <30%, emphasizing the catalyst’s role in stabilizing the transition state .
Alternative Methodologies
A patent-pending approach employs enzymatic catalysis using lipase B from Candida antarctica to achieve 68% yield under mild conditions (pH 7.0, 37°C) . While promising, this method requires further optimization for industrial scalability.
Physicochemical Properties
Solubility and Stability
Experimental data indicates:
The compound exhibits pH-dependent stability, degrading <5% over 30 days at 4°C in phosphate buffer (pH 7.4) but undergoing 40% decomposition under acidic conditions (pH 2.0) .
Infrared Spectroscopy (FTIR)
Key absorption bands from analogous compounds :
-
: 3381–3537 cm (amino stretch)
-
: 1719 cm (carboxylic acid)
-
: 1257–1299 cm (imidazole ring)
Nuclear Magnetic Resonance (NMR)
-
δ 2.4 ppm (s, 3H, imidazole-CH)
-
δ 4.5–6.8 ppm (m, 2H, -CH-COOH)
-
δ 7.3–7.9 ppm (m, 1H, imidazole-H)
-
172.4 ppm (COOH)
-
156.2 ppm (C2-imidazole)
-
118.7 ppm (C5-imidazole)
Biological Activity and Mechanism
Insulin-Degrading Enzyme (IDE) Inhibition
Structural analogs like BDM43079 demonstrate dual binding to IDE’s exosite and catalytic domain, achieving IC = 3.2 μM . Molecular docking suggests 2-(5-amino-1H-imidazol-2-yl)acetic acid may chelate zinc ions via its amino and carboxyl groups, analogous to hydroxamate inhibitors (Figure 2) .
Table 3: Comparative Inhibition of Imidazole Derivatives
| Compound | Target | IC (μM) |
|---|---|---|
| BDM43079 | IDE | 3.2 |
| BDM43124 | IDE | 5.8 |
| Reference Standard | IDE | 12.4 |
Industrial and Pharmaceutical Applications
Drug Intermediate
The compound serves as a precursor for:
-
Protease Inhibitors: Functionalization at the amino group yields derivatives with improved blood-brain barrier penetration .
-
Anticancer Agents: Copper(II) complexes of analogous imidazole-carboxylates exhibit apoptosis-inducing activity in MCF-7 cells (IC = 8.7 μM) .
Agricultural Chemistry
Patent WO2021228761 discloses imidazole-acetic acid derivatives as eco-friendly herbicides with 90% weed suppression at 10 g/ha .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume